2-Hydroxy-6-(4-methoxyphenyl)pyridine

HPPD Inhibition Herbicide Discovery Enzyme Assay

This specific 2-pyridone scaffold delivers sub‑micromolar HPPD inhibition (IC50 90 nM) driven exclusively by the 6‑(4‑methoxyphenyl) substituent. Replacing this group with an unsubstituted phenyl or halogenated analog introduces high SAR risk and may cause assay failure. The compound's excellent kinase selectivity and moderate aqueous solubility make it a reliable chemical probe for herbicide discovery, tyrosine‑catabolism studies, and SAR expansion. A robust Suzuki‑Miyaura route (>85% yield) ensures reproducible supply. Insist on the 4‑methoxyphenyl substitution to guarantee target engagement.

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
CAS No. 154476-88-7
Cat. No. B3243048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-6-(4-methoxyphenyl)pyridine
CAS154476-88-7
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC=CC(=O)N2
InChIInChI=1S/C12H11NO2/c1-15-10-7-5-9(6-8-10)11-3-2-4-12(14)13-11/h2-8H,1H3,(H,13,14)
InChIKeyCPWZKIADDMJUIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-6-(4-methoxyphenyl)pyridine (CAS 154476-88-7) – Core Properties and Class Identity for Informed Procurement


2-Hydroxy-6-(4-methoxyphenyl)pyridine (CAS 154476-88-7) is a heterocyclic compound belonging to the 2-pyridone class, existing as the tautomer 6-(4-methoxyphenyl)pyridin-2(1H)-one . It features a pyridine ring with a hydroxy group at the 2-position (or the corresponding oxo tautomer) and a para-methoxyphenyl substituent at the 6-position, with a molecular formula of C12H11NO2 and a molecular weight of 201.22 g/mol . This scaffold is recognized in medicinal chemistry as a privileged core structure present in numerous bioactive natural products and pharmaceutical agents [1]. Commercial availability typically includes purity specifications of 95% or 97%, suitable for pharmaceutical research and development workflows .

The Risk of Analog Substitution for 2-Hydroxy-6-(4-methoxyphenyl)pyridine in Biological Assays


Within the 2-pyridone class, simple analog substitution is precarious due to the pronounced structure-activity relationship (SAR) sensitivity of the 6-aryl substituent [1]. The presence of the para-methoxy group on the phenyl ring at the 6-position of 2-hydroxy-6-(4-methoxyphenyl)pyridine confers distinct electronic and steric properties compared to unsubstituted phenyl or other halogenated analogs [2]. This specific substitution pattern directly influences target engagement and biological potency; for example, the 4-methoxyphenyl moiety is critical for achieving sub-micromolar inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) [3]. Furthermore, studies on related 1,6-diaryl pyridin-2(1H)-ones demonstrate that even minor alterations to the aryl ring drastically alter antiproliferative activity against cancer cell lines [1]. Consequently, substituting 2-hydroxy-6-(4-methoxyphenyl)pyridine with an unsubstituted phenyl or halogenated analog without experimental validation introduces a high risk of assay failure or misleading structure-activity conclusions.

Quantitative Differentiation: 2-Hydroxy-6-(4-methoxyphenyl)pyridine vs. Structural Analogs


HPPD Enzyme Inhibition: 2-Hydroxy-6-(4-methoxyphenyl)pyridine vs. 6-Phenylpyridin-2(1H)-one

2-Hydroxy-6-(4-methoxyphenyl)pyridine demonstrates potent inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) from pig liver with an IC50 of 90 nM [1]. In contrast, the unsubstituted phenyl analog, 6-phenylpyridin-2(1H)-one (CAS 19006-82-7), exhibits significantly weaker activity, with complete inhibition only observed at millimolar concentrations (0.5-1.0 mM) [2]. The presence of the para-methoxy substituent on the phenyl ring enhances HPPD binding affinity by approximately 5,500-fold compared to the unsubstituted analog.

HPPD Inhibition Herbicide Discovery Enzyme Assay

Antiproliferative Activity: 2-Hydroxy-6-(4-methoxyphenyl)pyridine vs. 6-(4-Chlorophenyl)pyridin-2(1H)-one

In a comparative study of 1,6-diaryl pyridin-2(1H)-one analogs, 2-hydroxy-6-(4-methoxyphenyl)pyridine (as the core scaffold for derivatives) exhibited potent antiproliferative activity against SKOV-3 and HepG2 tumor cell lines, with several analogs achieving in vitro cytotoxicity comparable to taxol [1]. In contrast, the 4-chlorophenyl analog (6-(4-chlorophenyl)pyridin-2(1H)-one) showed reduced potency in the same assay system, with a shift in IC50 from sub-micromolar to >10 µM against HepG2 cells [1]. The methoxy substituent appears to confer a more favorable interaction with the cellular target(s) involved in G1/M cell cycle arrest.

Cancer Cell Cytotoxicity Antiproliferative Screening Structure-Activity Relationship

Solubility Profile: 2-Hydroxy-6-(4-methoxyphenyl)pyridine vs. Unsubstituted 6-Phenylpyridin-2(1H)-one

2-Hydroxy-6-(4-methoxyphenyl)pyridine exhibits moderate water solubility, which is sufficient for standard biological assay conditions, while its unsubstituted analog, 6-phenylpyridin-2(1H)-one, is described as practically insoluble in water but soluble in organic solvents [1]. The addition of the para-methoxy group introduces a hydrogen bond acceptor that improves aqueous solubility, enhancing the compound's compatibility with cell-based assays and reducing the need for high concentrations of organic co-solvents like DMSO.

Physicochemical Properties Formulation Development Assay Compatibility

Kinase Inhibition Selectivity: 2-Hydroxy-6-(4-methoxyphenyl)pyridine as a Selective HPPD Inhibitor vs. Broad-Spectrum Kinase Inhibitors

While many 2-pyridone derivatives exhibit broad kinase inhibition, 2-hydroxy-6-(4-methoxyphenyl)pyridine demonstrates a high degree of selectivity for HPPD over common kinases. Data from BindingDB and ChEMBL indicate an IC50 of 90 nM for HPPD [1], whereas no significant activity (<10 µM) has been reported against a panel of over 50 human kinases, including CDK2, GSK3β, and BTK [2]. In contrast, structurally related 6-aryl pyridin-2(1H)-ones lacking the 4-methoxy group have been shown to inhibit CDK2 with IC50 values ranging from 0.5 to 5 µM [3], suggesting a broader kinase inhibition profile.

Target Selectivity Off-Target Profiling HPPD vs. Kinase Panel

Synthetic Accessibility: 2-Hydroxy-6-(4-methoxyphenyl)pyridine vs. 6-(4-Trifluoromethylphenyl)pyridin-2(1H)-one

2-Hydroxy-6-(4-methoxyphenyl)pyridine is readily synthesized via Suzuki-Miyaura coupling between 6-bromo-2-hydroxypyridine and 4-methoxyphenylboronic acid, with reported yields exceeding 85% using standard palladium catalysts . In contrast, the synthesis of the 4-trifluoromethylphenyl analog requires more forcing conditions and specialized catalysts due to the electron-withdrawing nature of the trifluoromethyl group, resulting in lower yields (typically 50-60%) and higher costs [1]. The methoxy-substituted building blocks are also less expensive and more readily available from commercial suppliers.

Suzuki-Miyaura Coupling Synthetic Efficiency Process Chemistry

High-Value Application Scenarios for 2-Hydroxy-6-(4-methoxyphenyl)pyridine


HPPD-Targeted Herbicide Discovery: Primary Screening and Hit Validation

Given its potent HPPD inhibition (IC50 = 90 nM) and high selectivity over human kinases, 2-hydroxy-6-(4-methoxyphenyl)pyridine serves as an excellent starting point for herbicide discovery programs targeting 4-hydroxyphenylpyruvate dioxygenase. The compound's sub-micromolar potency in a mammalian HPPD assay suggests it may also exhibit activity against plant HPPD orthologs, making it a valuable probe for understanding species-specific inhibition [1]. Furthermore, its favorable selectivity profile minimizes confounding off-target effects in cell-based assays [2].

Medicinal Chemistry Optimization: Structure-Activity Relationship (SAR) Exploration of 6-Aryl Pyridin-2(1H)-ones

The 4-methoxyphenyl substitution provides a defined starting point for SAR studies aimed at improving antiproliferative activity. Data from 1,6-diaryl pyridin-2(1H)-one analogs demonstrate that the methoxy group confers higher potency than chloro or unsubstituted phenyl analogs against cancer cell lines [3]. This compound can be used as a reference in systematic modification campaigns to explore the effects of varying the 6-aryl substituent on cellular activity and target engagement.

Chemical Probe Development: Selective HPPD Inhibition for Metabolic Studies

2-Hydroxy-6-(4-methoxyphenyl)pyridine's selectivity for HPPD over a broad panel of kinases makes it a suitable chemical probe for dissecting the role of tyrosine catabolism in cellular models. Its moderate aqueous solubility facilitates direct addition to culture media without excessive organic solvent, reducing experimental artifacts [4]. Researchers investigating disorders of tyrosine metabolism or the mechanism of HPPD-targeted herbicides will find this compound a valuable tool.

Synthetic Methodology Development: Benchmarking Suzuki-Miyaura Coupling Conditions

The high-yielding (>85%) synthesis of 2-hydroxy-6-(4-methoxyphenyl)pyridine via Suzuki-Miyaura coupling using standard Pd catalysts makes it an ideal benchmark substrate for testing new catalytic systems or reaction conditions. Its straightforward preparation and well-defined product profile allow for easy comparison of reaction efficiency and catalyst performance across different protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Hydroxy-6-(4-methoxyphenyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.